Altenusin

Description

This compound has been reported in Penicillium simplicissimum, Talaromyces flavus, and other organisms with data available.

structure given in first source

Structure

3D Structure

Propriétés

IUPAC Name |

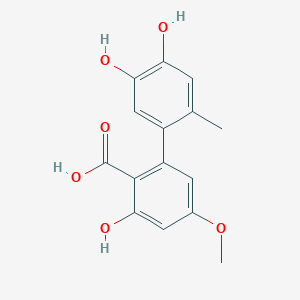

2-(4,5-dihydroxy-2-methylphenyl)-6-hydroxy-4-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O6/c1-7-3-11(16)12(17)6-9(7)10-4-8(21-2)5-13(18)14(10)15(19)20/h3-6,16-18H,1-2H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADPBTBPPIIKLEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C2=C(C(=CC(=C2)OC)O)C(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50953279 | |

| Record name | Altenusin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50953279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31186-12-6 | |

| Record name | Altenusin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31186-12-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Altenusin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031186126 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Altenusin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50953279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ALTENUSIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WM31322YA1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Altenusin: A Comprehensive Technical Guide on its Discovery, Natural Sources, and Biological Interactions

Abstract

Altenusin is a naturally occurring biphenyl metabolite produced by a variety of fungi. First structurally elucidated in 1970, it has since garnered significant scientific interest due to its diverse range of biological activities. This document provides a detailed overview of the discovery and characterization of this compound, its known natural sources, and a summary of its interactions with key biological signaling pathways. This guide is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of this fungal metabolite.

Discovery and Structural Elucidation

The initial discovery of this compound can be traced back to early studies on the metabolic products of Alternaria species. While earlier work by Thomas in 1961 and von Ramm & Lucas in 1963 laid the groundwork by identifying metabolites from these fungi, it was Coombe and his colleagues in 1970 who first successfully isolated and elucidated the complete chemical structure of this compound.[1][2] Their work revealed a unique biphenyl scaffold, which has since been the subject of numerous synthetic and medicinal chemistry efforts.

Natural Sources of this compound

This compound has been isolated from a diverse range of fungal species, indicating its widespread occurrence in the fungal kingdom. The primary producers of this compound belong to the genus Alternaria. However, it has also been identified in other fungal genera, highlighting the broad distribution of its biosynthetic pathway.

| Fungal Genus | Fungal Species | Reference |

| Alternaria | Alternaria sp. | [1] |

| Alternaria destruens PobtRO-6 | [3] | |

| Alternaria alternata Tche-153 | ||

| Penicillium | Penicillium sp. | [1] |

| Streptomyces | Streptomyces sp. | [1] |

| Talaromyces | Talaromyces sp. | [1] |

Biosynthesis of this compound

The biosynthesis of this compound is believed to follow a polyketide pathway, starting from the precursor alternariol (AOH). While the complete enzymatic cascade is still under investigation, a putative pathway has been proposed. This pathway involves a series of enzymatic modifications, including oxidation and reduction steps, to transform alternariol into the final this compound molecule. Further research is needed to fully characterize the enzymes involved and the regulatory mechanisms governing this compound biosynthesis.

Experimental Protocols

Isolation of this compound from Alternaria destruens PobtRO-6

A detailed protocol for the isolation of this compound from the endophytic fungus Alternaria destruens PobtRO-6 has been described.[3]

1. Fungal Cultivation:

-

The endophytic fungus Alternaria destruens PobtRO-6 is cultivated in a rice medium.

-

The fungus is grown in 1-liter Erlenmeyer flasks under static conditions at room temperature for 30 days.[3]

2. Extraction:

-

The fungal culture is extracted with an equal volume of ethyl acetate.[3]

-

The ethyl acetate extract is then evaporated using a rotary evaporator to yield a crude extract.[3]

3. Purification:

-

The crude extract is purified by column chromatography using a Sephadex-LH20 column.[3]

-

The column is eluted with ethanol.[3]

-

Fractions are collected and evaporated. This compound is typically obtained from specific fractions (e.g., fractions 12-16 in the cited study).[3]

-

The purity of the isolated this compound can be confirmed by 1H NMR analysis.[3]

Isolation from Alternaria sp. (UFMGCB55)

Another method has been employed for the isolation of this compound from the endophytic fungus Alternaria sp. (UFMGCB55).[1]

1. Fungal Cultivation:

-

The fungus is cultivated in a liquid MEC medium (2% malt extract, 0.1% peptone, 1.5% glucose).[1]

-

Initial growth is carried out in smaller flasks on a shaker, followed by scaling up to larger flasks for further incubation.[1]

2. Extraction:

-

The culture broth is filtered, and both the filtrate and the biomass are extracted with ethyl acetate.[1]

-

The biomass is further extracted with ethanol.[1]

-

The organic solvents are removed under vacuum.

3. Purification:

-

The active extract is fractionated using a combination of size-exclusion, adsorption, and reversed-phase chromatography to yield pure this compound.

Biological Activities and Signaling Pathways

This compound has been shown to interact with several key signaling pathways, demonstrating its potential as a modulator of cellular processes.

TGF-β/Smad Signaling Pathway

This compound has been identified as an antagonist of the TGF-β/Smad signaling pathway.[3][4] In in vitro and in vivo models of renal fibrosis, this compound treatment leads to a decrease in the phosphorylation of Smad2 and Smad3, which are key downstream mediators of TGF-β signaling.[3][5][6] Concurrently, this compound increases the expression of the inhibitory Smad7.[3][4] This modulation of the Smad pathway contributes to the anti-fibrotic effects of this compound.

Farnesoid X Receptor (FXR) Agonism

This compound has been identified as a selective agonist of the Farnesoid X Receptor (FXR), a nuclear receptor that plays a crucial role in bile acid, lipid, and glucose metabolism.[3][7][8] As an FXR agonist, this compound has shown potential in the treatment of metabolic diseases such as nonalcoholic fatty liver disease (NAFLD).[7]

Inhibition of Trypanothione Reductase

This compound has been shown to inhibit trypanothione reductase (TR), an essential enzyme for the survival of trypanosomatid parasites such as Trypanosoma cruzi.[1][9][10] This inhibitory activity makes this compound a potential lead compound for the development of new drugs against diseases caused by these parasites, like Chagas disease.

Quantitative Data Summary

The following table summarizes key quantitative data related to the biological activity of this compound.

| Biological Activity | Parameter | Value | Organism/System | Reference |

| Farnesoid X Receptor (FXR) Agonism | EC50 | 3.2 ± 0.2 µM | In vitro reporter assay | [7] |

| Trypanothione Reductase Inhibition | IC50 | 4.3 ± 0.3 µM | Trypanosoma cruzi | [1][9][10] |

| Antifungal Activity | MIC | 1.9 - 31.2 µg/mL | Paracoccidioides brasiliensis | [11] |

| Antifungal Activity | MIC | 62.5 µg/mL | Schizosaccharomyces pombe | [11] |

Conclusion

This compound, a fungal metabolite with a rich history of scientific investigation, continues to be a molecule of significant interest. Its diverse biological activities, including the modulation of key signaling pathways such as TGF-β/Smad and FXR, and its ability to inhibit essential parasitic enzymes like trypanothione reductase, underscore its potential for therapeutic applications. This technical guide provides a comprehensive overview of the current knowledge on this compound, from its discovery and natural sources to its molecular mechanisms of action. Further research into its biosynthesis, pharmacology, and clinical efficacy is warranted to fully explore the therapeutic potential of this fascinating natural product.

References

- 1. academic.oup.com [academic.oup.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound, a fungal metabolite, alleviates TGF-β1-induced EMT in renal proximal tubular cells and renal fibrosis in unilateral ureteral obstruction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound, a fungal metabolite, alleviates TGF-β1-induced EMT in renal proximal tubular cells and renal fibrosis in unilateral ureteral obstruction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. This compound, a Nonsteroidal Microbial Metabolite, Attenuates Nonalcoholic Fatty Liver Disease by Activating the Farnesoid X Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Farnesoid X receptor regulators from natural products and their biological function - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound, a biphenyl isolated from the endophytic fungus Alternaria sp., inhibits trypanothione reductase from Trypanosoma cruzi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Antifungal activity of this compound isolated from the endophytic fungus Alternaria sp. against the pathogenic fungus Paracoccidioides brasiliensis | Revista Iberoamericana de Micología [elsevier.es]

The Biosynthesis of Altenusin in Alternaria: A Technical Guide for Researchers

An In-depth Examination of the Genetic and Biochemical Pathway for the Production of a Bioactive Fungal Metabolite

Introduction

Altenusin is a polyketide-derived secondary metabolite produced by various species of the fungal genus Alternaria. This biphenyl derivative has garnered significant interest within the scientific community due to its diverse biological activities, including potential therapeutic applications. Understanding the intricate biosynthetic pathway of this compound is paramount for harnessing its potential through metabolic engineering and synthetic biology approaches. This technical guide provides a comprehensive overview of the this compound biosynthesis pathway in Alternaria, detailing the key enzymatic steps, the underlying genetic architecture, and relevant experimental methodologies for its study.

The this compound Biosynthetic Pathway

The biosynthesis of this compound in Alternaria is a multi-step process that originates from the polyketide precursor, alternariol (AOH). The pathway involves a series of enzymatic modifications, including methylation, hydroxylation, and a key lactone ring opening. The core set of enzymes responsible for this transformation are encoded by a biosynthetic gene cluster (BGC).

The proposed biosynthetic pathway commences with the formation of alternariol, a process catalyzed by a polyketide synthase. Subsequent tailoring enzymes then sequentially modify the alternariol scaffold to yield this compound.

Key Enzymatic Steps and Intermediates:

-

Alternariol (AOH) Synthesis: The pathway begins with the synthesis of the polyketide alternariol. This reaction is catalyzed by a Type I polyketide synthase, PksI . Gene knockout studies in Alternaria alternata have confirmed that the deletion of the pksI gene abolishes the production of alternariol and its derivatives, including this compound.

-

Methylation to Alternariol Monomethyl Ether (AME): The hydroxyl group at position 9 of alternariol is methylated to form alternariol monomethyl ether (AME). This reaction is catalyzed by an O-methyltransferase (OmtI) .

-

Hydroxylation to 4-hydroxy-AME: A crucial hydroxylation step occurs at the C-4 position of AME, leading to the formation of 4-hydroxy-alternariol monomethyl ether (4-OH-AME). This oxidation is carried out by a monooxygenase (MoxI) . Heterologous expression studies have demonstrated that the co-expression of pksI, omtI, and moxI results in the production of 4-OH-AME.

-

Lactone Ring Opening to form this compound: The final committed step in the biosynthesis of this compound is the opening of the lactone ring of 4-OH-AME. This hydrolytic cleavage is catalyzed by a short-chain dehydrogenase/reductase (SdrI) . Deletion of the sdrI gene in A. alternata has been shown to eliminate the production of this compound.

The overall biosynthetic pathway from alternariol to this compound can be visualized as follows:

The this compound Biosynthetic Gene Cluster

The genes encoding the enzymes for this compound biosynthesis are typically organized in a contiguous region of the fungal chromosome, forming a biosynthetic gene cluster (BGC). While the complete and fully annotated this compound BGC from a high-producing Alternaria strain is yet to be definitively characterized, analysis of the alternariol BGC provides a strong putative model. This cluster contains the core genes pksI, omtI, moxI, and sdrI. In addition to these core biosynthetic genes, the cluster likely contains a gene encoding a transcription factor responsible for regulating the expression of the entire cluster, as well as transporter proteins for the export of the final product.

A putative organization of the this compound biosynthetic gene cluster is depicted below:

Regulation of this compound Biosynthesis

The production of this compound, like many other fungal secondary metabolites, is tightly regulated at the transcriptional level. The expression of the biosynthetic genes within the cluster is controlled by a combination of pathway-specific and global regulatory factors.

-

Pathway-Specific Regulation: A putative transcription factor located within the this compound BGC is likely the primary regulator of the pathway. These transcription factors often possess a zinc-finger DNA-binding domain and recognize specific promoter sequences of the other genes in the cluster, thereby coordinating their expression.

-

Global Regulation: The biosynthesis of this compound is also influenced by broader regulatory networks that respond to environmental cues such as nutrient availability (carbon and nitrogen sources), pH, and oxidative stress. For instance, the global nitrogen regulator AaAreA in A. alternata has been shown to positively regulate the expression of the alternariol biosynthetic gene cluster, including pksI and omtI.[1] This indicates that nitrogen availability in the growth environment can significantly impact this compound production.

Quantitative Data

Currently, there is a limited amount of publicly available quantitative data on the biosynthesis of this compound. The following table summarizes the types of quantitative data that are crucial for a complete understanding and for metabolic engineering efforts.

| Parameter | Description | Typical Range/Value (Hypothetical) |

| Enzyme Kinetics | ||

| PksI (kcat) | Catalytic turnover rate of the polyketide synthase. | Data not available |

| OmtI (Km for AOH) | Michaelis constant for the substrate alternariol, indicating the affinity of the O-methyltransferase. | Data not available |

| MoxI (kcat/Km) | Catalytic efficiency of the monooxygenase for the conversion of AME to 4-hydroxy-AME. | Data not available |

| SdrI (Km for 4-OH-AME) | Michaelis constant for the substrate 4-hydroxy-AME, indicating the affinity of the short-chain dehydrogenase/reductase. | Data not available |

| Metabolite Titers | ||

| Alternariol (AOH) | Concentration of the precursor in Alternaria cultures. | 10 - 500 µg/mL |

| This compound | Final concentration of this compound in Alternaria cultures under optimized conditions. | 5 - 100 µg/mL |

| Gene Expression | ||

| pksI (Relative fold change) | Upregulation of the polyketide synthase gene expression under inducing conditions (e.g., specific nutrient media) compared to non-inducing conditions. | 10 - 100 fold |

| moxI (Relative fold change) | Upregulation of the monooxygenase gene expression during the stationary phase of fungal growth, coinciding with secondary metabolite production. | 5 - 50 fold |

Experimental Protocols

The elucidation of the this compound biosynthetic pathway has been made possible through a combination of genetic and biochemical techniques. Below are detailed methodologies for key experiments.

Protocol 1: Targeted Gene Knockout in Alternaria using CRISPR-Cas9

This protocol describes a general workflow for the targeted disruption of a gene within the this compound BGC in Alternaria alternata.

Objective: To create a knockout mutant of a target gene (e.g., pksI) to confirm its function in this compound biosynthesis.

Materials:

-

Alternaria alternata wild-type strain

-

pFC334 vector (containing Cas9 and sgRNA expression cassettes)

-

Protoplasting enzyme solution (e.g., Lysing Enzymes from Trichoderma harzianum)

-

PEG-CaCl2 solution

-

Selective media (e.g., PDA with hygromycin B)

-

Primers for sgRNA construction and mutant verification (PCR)

-

DNA extraction kit

-

PCR reagents

-

Gel electrophoresis equipment

Methodology:

-

sgRNA Design and Vector Construction:

-

Design two single-guide RNAs (sgRNAs) targeting the 5' and 3' ends of the coding sequence of the target gene using a CRISPR design tool.

-

Synthesize the sgRNA expression cassettes and clone them into the pFC334 vector.

-

-

Protoplast Preparation:

-

Grow the wild-type A. alternata in liquid medium for 3-4 days.

-

Harvest the mycelia and incubate with the protoplasting enzyme solution until a sufficient number of protoplasts are released.

-

Filter and wash the protoplasts.

-

-

Transformation:

-

Mix the protoplasts with the CRISPR-Cas9 plasmid.

-

Add PEG-CaCl2 solution to facilitate DNA uptake.

-

Plate the transformation mixture on selective regeneration medium containing hygromycin B.

-

-

Mutant Screening and Verification:

-

Isolate individual hygromycin-resistant colonies.

-

Extract genomic DNA from the putative mutants.

-

Perform PCR using primers flanking the target gene to identify deletion events.

-

Confirm the deletion by Sanger sequencing of the PCR product.

-

-

Phenotypic Analysis:

-

Culture the confirmed knockout mutants and the wild-type strain under conditions conducive to this compound production.

-

Extract the secondary metabolites from the culture broth and mycelia.

-

Analyze the extracts by HPLC or LC-MS/MS to confirm the absence of this compound in the knockout mutant.

-

Protocol 2: Heterologous Expression of the this compound Biosynthetic Pathway in Aspergillus oryzae

This protocol outlines the steps for reconstituting the this compound biosynthetic pathway in a heterologous host, Aspergillus oryzae.

Objective: To express the key genes from the this compound BGC in A. oryzae to confirm their sufficiency for this compound production.

Materials:

-

Aspergillus oryzae host strain (e.g., NSAR1)

-

Expression vectors (e.g., pTAEX3)

-

Alternaria alternata genomic DNA or cDNA

-

Restriction enzymes and T4 DNA ligase

-

Protoplasting and transformation reagents for A. oryzae

-

Selective media for A. oryzae (e.g., Czapek-Dox with appropriate supplements)

-

Primers for gene amplification

Methodology:

-

Gene Amplification and Vector Construction:

-

Amplify the coding sequences of pksI, omtI, moxI, and sdrI from A. alternata cDNA.

-

Clone each gene into a suitable expression vector under the control of a strong constitutive or inducible promoter (e.g., amyB promoter).

-

Create a multi-gene expression vector or co-transform individual vectors with different selection markers.

-

-

Transformation of Aspergillus oryzae:

-

Prepare protoplasts from the A. oryzae host strain.

-

Transform the protoplasts with the expression vectors using a PEG-mediated method.

-

Select for transformants on appropriate selective media.

-

-

Cultivation and Metabolite Analysis:

-

Inoculate the positive transformants into a suitable production medium.

-

Incubate the cultures for 7-10 days.

-

Extract the secondary metabolites from the culture broth and mycelia.

-

Analyze the extracts for the presence of this compound and its intermediates using HPLC or LC-MS/MS.

-

Protocol 3: Quantitative Analysis of this compound and its Precursors by LC-MS/MS

This protocol provides a general framework for the quantitative analysis of this compound, alternariol, and AME in Alternaria culture extracts.

Objective: To accurately measure the concentrations of this compound and its key precursors.

Materials:

-

Alternaria culture extract

-

Analytical standards for this compound, alternariol, and AME

-

HPLC or UHPLC system coupled to a tandem mass spectrometer (e.g., triple quadrupole)

-

C18 reversed-phase column

-

Mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid)

-

Syringe filters (0.22 µm)

Methodology:

-

Sample Preparation:

-

Extract the fungal culture (broth and mycelia) with an organic solvent (e.g., ethyl acetate).

-

Evaporate the solvent and redissolve the residue in a known volume of methanol or mobile phase.

-

Filter the sample through a 0.22 µm syringe filter.

-

-

LC-MS/MS Analysis:

-

Chromatographic Separation:

-

Inject the sample onto the C18 column.

-

Elute the analytes using a gradient of the mobile phases.

-

-

Mass Spectrometric Detection:

-

Operate the mass spectrometer in positive or negative electrospray ionization (ESI) mode.

-

Use multiple reaction monitoring (MRM) for quantification. Select specific precursor-to-product ion transitions for each analyte.

-

-

-

Quantification:

-

Prepare a calibration curve using the analytical standards of known concentrations.

-

Calculate the concentration of each analyte in the sample by comparing its peak area to the calibration curve.

-

Table of MRM Transitions (Hypothetical):

| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Collision Energy (eV) |

| Alternariol | [M+H]+ or [M-H]- | Specific fragment | Specific fragment | Optimized value |

| AME | [M+H]+ or [M-H]- | Specific fragment | Specific fragment | Optimized value |

| This compound | [M+H]+ or [M-H]- | Specific fragment | Specific fragment | Optimized value |

Conclusion

The biosynthesis of this compound in Alternaria is a fascinating example of fungal secondary metabolism, involving a dedicated gene cluster that orchestrates a series of precise enzymatic transformations. While the core pathway has been elucidated, further research is needed to fully understand the intricate regulatory networks that control its production and to obtain detailed quantitative data on the enzymatic reactions. The experimental protocols outlined in this guide provide a robust framework for researchers to further investigate this pathway, with the ultimate goal of enabling the controlled and enhanced production of this promising bioactive compound for potential applications in medicine and biotechnology.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Altenusin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Altenusin (CAS Number: 31186-12-6) is a naturally occurring biphenyl metabolite produced by various fungi, most notably from the Alternaria and Penicillium genera.[1][2][3] As a polyphenol, it has garnered significant interest within the scientific community due to its diverse range of biological activities.[4][5] These activities include potent antifungal, antioxidant, and kinase inhibitory effects, highlighting its potential as a lead compound in drug discovery and development.[4][5] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its characterization, and a summary of its known interactions with key signaling pathways.

Physicochemical Properties

This compound presents as a yellow to orange solid powder.[2][3] Its core chemical structure is 3,4′,5′-Trihydroxy-5-methoxy-2′-methyl[1,1′-biphenyl]-2-carboxylic acid.[4][6]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₅H₁₄O₆ | [1][4][6][7] |

| Molecular Weight | 290.27 g/mol | [1][6][7] |

| Appearance | Yellow to orange solid powder | [2][3] |

| Melting Point | 182-185 °C | [2] |

| Solubility | Soluble in Dimethyl Sulfoxide (DMSO), Ethanol, and Methanol.[2][4][7] | [2][4][7] |

| Purity | ≥98% (by HPLC) | [6] |

| CAS Number | 31186-12-6 | [1][6][7] |

| IUPAC Name | 2-(4,5-dihydroxy-2-methylphenyl)-6-hydroxy-4-methoxybenzoic acid | [1] |

Spectral Data

The structural elucidation and confirmation of this compound are heavily reliant on various spectroscopic techniques.

Table 2: Key Spectral Data for this compound

| Technique | Key Observations |

| ¹H NMR | Reveals the presence and arrangement of protons in the molecule. |

| ¹³C NMR | Provides information on the carbon skeleton of the molecule.[1] |

| Mass Spectrometry (MS) | The negative ion mode ESI-MS spectrum shows a quasi-molecular ion peak at m/z 289 [M - H]⁻, which is consistent with the molecular formula C₁₅H₁₄O₆.[8] |

| UV-Vis Spectroscopy | The UV absorption spectrum can be used for quantification and to gain information about the chromophores present. |

| Infrared (IR) Spectroscopy | Provides information about the functional groups present in the molecule. |

Experimental Protocols

The following sections detail the methodologies for characterizing the physicochemical properties of this compound.

Determination of Melting Point

Objective: To determine the temperature range over which this compound transitions from a solid to a liquid.

Methodology:

-

A small, finely powdered sample of this compound is packed into a capillary tube.

-

The capillary tube is placed in a melting point apparatus.

-

The sample is heated at a controlled rate.

-

The temperature at which the substance begins to melt and the temperature at which it is completely liquid are recorded to define the melting point range.[9][10][11][12][13]

Solubility Assessment

Objective: To determine the solubility of this compound in various solvents.

Methodology (Kinetic Solubility Assay):

-

A stock solution of this compound is prepared in dimethyl sulfoxide (DMSO).

-

Serial dilutions of the stock solution are added to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

-

The formation of a precipitate is monitored, often using turbidimetry (measuring absorbance at a wavelength where the compound does not absorb, e.g., 620 nm).

-

The highest concentration that does not produce a precipitate is considered the kinetic solubility.[14][15][16][17]

Spectroscopic Analysis

Objective: To obtain the ultraviolet-visible absorption spectrum of this compound for qualitative and quantitative analysis.

Methodology:

-

A solution of this compound of known concentration is prepared in a suitable solvent (e.g., ethanol or methanol).

-

The UV-Vis spectrophotometer is blanked using the same solvent.

-

The absorbance of the this compound solution is measured over a specific wavelength range (typically 200-800 nm).[18][19][20][21]

-

The resulting spectrum, a plot of absorbance versus wavelength, is recorded.

Objective: To identify the functional groups present in the this compound molecule.

Methodology (Attenuated Total Reflectance - ATR-FTIR):

-

A small amount of the solid this compound sample is placed directly on the ATR crystal.

-

Pressure is applied to ensure good contact between the sample and the crystal.

-

The infrared spectrum is recorded by passing an IR beam through the ATR crystal, which is in contact with the sample.

-

The resulting spectrum, a plot of transmittance or absorbance versus wavenumber, reveals the characteristic absorption bands of the functional groups.

Objective: To elucidate the detailed molecular structure of this compound.

Methodology:

-

A small amount of this compound is dissolved in a deuterated solvent (e.g., DMSO-d₆).

-

The solution is placed in an NMR tube.

-

The NMR tube is placed in the NMR spectrometer.

-

¹H and ¹³C NMR spectra are acquired.[9][17][22][23][24][25] Additional experiments like DEPT, COSY, HSQC, and HMBC can be performed for a more detailed structural assignment.[8]

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology (Liquid Chromatography-Mass Spectrometry - LC-MS):

-

A solution of this compound is injected into a liquid chromatography system to separate it from any impurities.

-

The eluent from the LC is introduced into the mass spectrometer.

-

Electrospray ionization (ESI) is commonly used to generate ions of the analyte.

-

The mass-to-charge ratio (m/z) of the ions is measured by the mass analyzer.[3][4][26][27]

Biological Activities and Signaling Pathways

This compound exhibits a range of biological activities by interacting with several key cellular signaling pathways.

Farnesoid X Receptor (FXR) Agonism

This compound has been identified as a selective agonist of the Farnesoid X Receptor (FXR), a nuclear receptor that plays a crucial role in bile acid, lipid, and glucose metabolism.[4][7]

Inhibition of TGF-β/Smad Signaling Pathway

This compound has been shown to alleviate transforming growth factor-beta 1 (TGF-β1)-induced epithelial-to-mesenchymal transition (EMT) by antagonizing the TGF-β/Smad signaling pathway.[1][6][28] It achieves this by decreasing the phosphorylation of Smad2 and Smad3 and increasing the expression of the inhibitory Smad7.[1][28]

Kinase Inhibition

This compound is a known inhibitor of several kinases, including:

-

Src Kinase: A non-receptor tyrosine kinase involved in cell proliferation, differentiation, and migration.

-

cFMS Receptor Tyrosine Kinase: The receptor for macrophage colony-stimulating factor (M-CSF), implicated in cancer and bone diseases.

-

Myosin Light Chain Kinase (MLCK): A key enzyme in smooth muscle contraction.[5][29]

Conclusion

This compound is a multifaceted natural product with well-defined physical and chemical properties and a promising profile of biological activities. Its ability to modulate key signaling pathways, such as the FXR and TGF-β/Smad pathways, and to inhibit important kinases, makes it a valuable candidate for further investigation in the development of new therapeutic agents. The experimental protocols outlined in this guide provide a solid foundation for researchers to characterize this compound and explore its full pharmacological potential.

References

- 1. benchchem.com [benchchem.com]

- 2. Kinase activity assays Src and CK2 [protocols.io]

- 3. indusextracts.com [indusextracts.com]

- 4. books.rsc.org [books.rsc.org]

- 5. Isolation of myosin light chain kinase inhibitors from microorganisms: dehydrothis compound, this compound, atrovenetinone, and cyclooctasulfur - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. biochem.wustl.edu [biochem.wustl.edu]

- 7. promega.com [promega.com]

- 8. bellbrooklabs.com [bellbrooklabs.com]

- 9. chem.ucalgary.ca [chem.ucalgary.ca]

- 10. SSERC | Melting point determination [sserc.org.uk]

- 11. pennwest.edu [pennwest.edu]

- 12. westlab.com [westlab.com]

- 13. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 14. Aqueous Solubility Assay - Enamine [enamine.net]

- 15. creative-biolabs.com [creative-biolabs.com]

- 16. lifechemicals.com [lifechemicals.com]

- 17. Aqueous Solubility Assays - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 18. repository.ukim.mk [repository.ukim.mk]

- 19. Determination of polyphenols in the pear pulp matrix by solvent extraction and liquid chromatography with UV-Vis detection - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 20. ijset.in [ijset.in]

- 21. Assay of myosin light chain kinase activity by high-performance liquid chromatography using a synthetic peptide as substrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Protocol to characterize extracellular c-Src tyrosine kinase function through substrate interaction and phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 23. lsom.uthscsa.edu [lsom.uthscsa.edu]

- 24. Variable-temperature NMR spectroscopy for metabolite identification in biological materials - PMC [pmc.ncbi.nlm.nih.gov]

- 25. emory.edu [emory.edu]

- 26. chromatographyonline.com [chromatographyonline.com]

- 27. researchgate.net [researchgate.net]

- 28. This compound, a fungal metabolite, alleviates TGF-β1-induced EMT in renal proximal tubular cells and renal fibrosis in unilateral ureteral obstruction - PMC [pmc.ncbi.nlm.nih.gov]

- 29. tandfonline.com [tandfonline.com]

Altenusin: A Technical Guide to its Core Mechanisms of Action

For Immediate Release

[City, State] – [Date] – Altenusin, a biphenyl derivative isolated from the endophytic fungus Alternaria sp., is a natural compound with a growing body of research highlighting its diverse and potent biological activities. This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, detailing the core mechanisms of action of this compound, summarizing quantitative data, and outlining key experimental protocols.

Executive Summary

This compound exhibits a multifaceted mechanism of action, primarily centered around enzyme inhibition, modulation of critical signaling pathways, and direct antimicrobial effects. Its ability to interact with a range of molecular targets underscores its potential as a lead compound for therapeutic development in various disease areas, including parasitic infections, fibrotic diseases, fungal infections, and oncology. This document provides a detailed exploration of these mechanisms, supported by experimental data and methodologies.

Enzyme Inhibition Profile

This compound has been identified as an inhibitor of several key enzymes, demonstrating a broad spectrum of activity. The quantitative data for its inhibitory effects are summarized below.

Table 1: this compound Enzyme Inhibition Data

| Target Enzyme | IC50 Value | Target Organism/Context |

| Trypanothione Reductase (TR) | 4.3 ± 0.3 µM | Trypanosoma cruzi[1][2] |

| Myosin Light Chain Kinase | Not specified | General inhibitory activity noted[1] |

| Sphingomyelinase | Not specified | General inhibitory activity noted[1] |

| Acetylcholinesterase | Not specified | General inhibitory activity noted[1] |

| cFMS Kinase | Not specified | General inhibitory activity noted[1] |

| pp60c-SRc Kinase | Not specified | General inhibitory activity noted[1] |

| HIV-1 Integrase | Not specified | General inhibitory activity noted[1] |

| α-Glucosidase | Not specified | Anti-diabetic properties[3] |

| Pancreatic Lipase | Not specified | Anti-diabetic properties[3] |

Modulation of Signaling Pathways

A significant aspect of this compound's mechanism of action is its ability to modulate intracellular signaling cascades, most notably the TGF-β/Smad pathway.

Antagonism of the TGF-β/Smad Signaling Pathway

This compound has been shown to effectively counteract the pro-fibrotic effects of Transforming Growth Factor-β1 (TGF-β1).[3][4][5] This is particularly relevant in the context of renal fibrosis, where TGF-β1 drives the detrimental epithelial-to-mesenchymal transition (EMT). The key mechanisms of this antagonism include:

-

Inhibition of Smad2/3 Phosphorylation: this compound significantly curtails the phosphorylation of Smad2 and Smad3, the primary downstream mediators of TGF-β signaling.[3][4][5][6]

-

Upregulation of Inhibitory Smad7: The compound boosts the expression of Smad7, an endogenous inhibitor of the Smad pathway.[3][4][5][6]

-

Downregulation of TGF-β Type I Receptor (TβR1): Through the action of Smad7, this compound leads to a decrease in the expression of TβR1.[3]

This cascade of events effectively preserves the epithelial phenotype of cells and reduces the expression of key fibrotic markers like α-smooth muscle actin (α-SMA) and fibronectin.[3][4][5]

Caption: this compound's modulation of the TGF-β/Smad signaling cascade.

Antimicrobial and Anticancer Activities

Antifungal Mechanism of Action

This compound demonstrates significant antifungal properties, particularly against the pathogenic fungus Paracoccidioides brasiliensis.[7][8][9] The primary mechanism is believed to be the disruption of fungal cell wall synthesis or assembly.[7][8][9] This is evidenced by the observation that the antifungal effect is mitigated by osmotic stabilizers and that this compound induces morphological changes, such as cell rounding, in yeast.[8][9]

Table 2: this compound Antifungal Activity

| Fungal Species | Minimum Inhibitory Concentration (MIC) |

| Paracoccidioides brasiliensis | 1.9 - 31.2 µg/mL[8][9] |

| Schizosaccharomyces pombe | 62.5 µg/mL[8][9] |

| Candida albicans | >250.0 µg/mL[10] |

Anticancer Potential

Emerging evidence suggests that this compound possesses cytotoxic activity against several human cancer cell lines, including erythroleukemia, gastric carcinoma, and hepatocellular carcinoma.[11] The exact molecular mechanisms are yet to be fully elucidated but are thought to be linked to its broad-spectrum kinase inhibitory activity.

Experimental Protocols

The following section details the methodologies for key experiments cited in the literature.

Trypanothione Reductase (TR) Inhibition Assay

This assay quantifies the inhibitory effect of this compound on the TR enzyme.

-

Reagents and Preparation:

-

Recombinant T. cruzi TR enzyme.

-

Substrate: Trypanothione disulfide.

-

Cofactor: NADPH.

-

Assay Buffer: e.g., Tris-HCl with EDTA.

-

This compound stock solution in DMSO, serially diluted.

-

-

Assay Procedure:

-

In a 96-well plate, combine the assay buffer, NADPH, and varying concentrations of this compound.

-

Add the TR enzyme to the wells and incubate.

-

Initiate the reaction by adding the trypanothione disulfide substrate.

-

Immediately measure the decrease in absorbance at 340 nm over time using a microplate reader. This corresponds to the rate of NADPH oxidation.

-

-

Data Analysis:

-

Calculate the percentage of enzyme inhibition relative to a control without this compound.

-

Determine the IC50 value by fitting the dose-response data to a suitable sigmoidal model.[1]

-

Caption: Workflow for the Trypanothione Reductase inhibition assay.

Western Blot Analysis for EMT Markers

This protocol is used to assess the effect of this compound on protein expression in the TGF-β/Smad pathway.

-

Cell Culture and Treatment:

-

Culture human renal proximal tubular cells (e.g., RPTEC/TERT1).

-

Induce EMT by treating with 10 ng/mL TGF-β1.

-

For the experimental groups, co-treat with TGF-β1 and a range of this compound concentrations (e.g., 10-100 µM) for 48 hours.

-

-

Protein Extraction and Quantification:

-

Lyse the cells to extract total protein.

-

Quantify protein concentration using a standard assay (e.g., BCA assay).

-

-

SDS-PAGE and Western Blotting:

-

Separate protein lysates by SDS-polyacrylamide gel electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate with primary antibodies against target proteins (e.g., E-cadherin, α-SMA, p-Smad2, Smad7) and a loading control (e.g., GAPDH).

-

Incubate with appropriate secondary antibodies conjugated to a reporter enzyme (e.g., HRP).

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

-

Data Analysis:

-

Quantify the intensity of the protein bands.

-

Normalize the target protein intensity to the loading control to compare expression levels across different treatment groups.[3]

-

Antifungal Broth Microdilution Assay

This method determines the Minimum Inhibitory Concentration (MIC) of this compound against fungal strains.

-

Preparation:

-

Prepare a standardized inoculum of the test fungus in a suitable broth medium (e.g., RPMI-1640).

-

Perform serial two-fold dilutions of this compound in a 96-well microtiter plate.

-

-

Inoculation and Incubation:

-

Add the fungal inoculum to each well.

-

Include positive (fungus with no drug) and negative (broth only) controls.

-

Incubate the plate at an appropriate temperature (e.g., 35°C) for 24-48 hours.

-

-

MIC Determination:

Conclusion and Future Directions

This compound is a promising natural product with a well-defined mechanism of action against the TGF-β/Smad pathway and various enzymes. Its antifungal and potential anticancer activities further broaden its therapeutic appeal. Future research should focus on elucidating the specific molecular interactions of this compound with its target enzymes, further defining its anticancer mechanisms, and advancing preclinical studies to evaluate its efficacy and safety in in vivo models. The information presented in this guide provides a solid foundation for these future endeavors.

References

- 1. academic.oup.com [academic.oup.com]

- 2. This compound, a biphenyl isolated from the endophytic fungus Alternaria sp., inhibits trypanothione reductase from Trypanosoma cruzi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound, a fungal metabolite, alleviates TGF-β1-induced EMT in renal proximal tubular cells and renal fibrosis in unilateral ureteral obstruction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound, a fungal metabolite, alleviates TGF-β1-induced EMT in renal proximal tubular cells and renal fibrosis in unilateral ureteral obstruction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mahidol.elsevierpure.com [mahidol.elsevierpure.com]

- 7. researchgate.net [researchgate.net]

- 8. Antifungal activity of this compound isolated from the endophytic fungus Alternaria sp. against the pathogenic fungus Paracoccidioides brasiliensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Antifungal activity of this compound isolated from the endophytic fungus Alternaria sp. against the pathogenic fungus Paracoccidioides brasiliensis | Revista Iberoamericana de Micología [elsevier.es]

- 10. reviberoammicol.com [reviberoammicol.com]

- 11. Potential of Anti-Cancer Activity of Secondary Metabolic Products from Marine Fungi - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Biological Activities of Altenusin Metabolites

For Researchers, Scientists, and Drug Development Professionals

Introduction

Altenusin and its derivatives are a class of metabolites produced by various species of fungi, most notably from the genus Alternaria. These compounds have garnered significant interest in the scientific community due to their diverse and potent biological activities. This technical guide provides a comprehensive overview of the known biological effects of this compound metabolites, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug discovery.

Enzyme Inhibitory Activity

This compound and its analogues have been demonstrated to inhibit a range of enzymes implicated in various diseases. The quantitative data for these inhibitory activities are summarized in the table below.

Quantitative Data for Enzyme Inhibition

| Metabolite | Enzyme | IC50 Value | Source Organism | Reference |

| This compound | Trypanothione Reductase | 4.3 ± 0.3 μM | Alternaria sp. | [1] |

| This compound Derivative 1 | α-Glucosidase | 78.1 μM | Alternaria sp. SK6YW3L | [2] |

| This compound Derivative 2 | α-Glucosidase | 78.2 μM | Alternaria sp. SK6YW3L | [2] |

Experimental Protocol: Trypanothione Reductase Inhibition Assay

This protocol outlines the procedure for determining the inhibitory effect of a compound on trypanothione reductase activity.

Materials:

-

Recombinant trypanothione reductase (TR)

-

NADPH

-

Trypanothione disulfide (TS2)

-

DTNB (5,5'-dithiobis-(2-nitrobenzoic acid))

-

HEPES buffer (40 mM, pH 7.5)

-

EDTA (1 mM)

-

Test compound (this compound) dissolved in DMSO

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a reaction mixture containing HEPES buffer, EDTA, and a specific concentration of recombinant TR.

-

Add the test compound (this compound) at various concentrations to the wells of a 96-well microplate. A control with DMSO alone should be included.

-

Add the reaction mixture to the wells containing the test compound and incubate for a specified period at a controlled temperature.

-

Initiate the reaction by adding NADPH and TS2 to each well.

-

The activity of TR is monitored by measuring the reduction of DTNB, which forms a yellow-colored product (TNB) that absorbs at 412 nm. The rate of TNB formation is proportional to the TR activity.

-

Measure the absorbance at 412 nm at regular intervals using a microplate reader.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the control.

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the test compound concentration and fitting the data to a dose-response curve.

Workflow for Trypanothione Reductase Inhibition Assay:

References

Technical Guide: Solubility and Biological Activity of Altenusin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Altenusin is a polyphenol fungal metabolite first isolated from fungi of the Alternaria genus.[1] As a member of the biphenyl class of compounds, it has garnered significant interest within the scientific community due to its diverse biological activities. These activities include potential therapeutic applications as an antifungal agent, an inhibitor of Src kinase, and a modulator of key signaling pathways involved in metabolic diseases.[2][3]

A fundamental physicochemical property crucial for the advancement of any compound in drug discovery and development is its solubility. Solubility dictates the choice of solvents for in vitro assays, impacts formulation strategies for in vivo studies, and ultimately influences bioavailability. This technical guide provides an in-depth overview of the solubility of this compound, outlines detailed experimental protocols for its determination, and visualizes its known biological signaling pathways.

Solubility Profile of this compound

Qualitative assessments from chemical suppliers indicate that this compound is soluble in several common organic solvents.[2]

-

Dimethyl Sulfoxide (DMSO): Soluble

-

Ethanol: Soluble

-

Methanol: Soluble

However, publicly available quantitative solubility data for this compound is limited. For researchers requiring precise concentrations for experimental design, formulation, or computational modeling, it is essential to determine the solubility experimentally. The following sections provide a structured table for recording such data and a detailed protocol for its determination.

Quantitative Solubility Data

The determination of precise solubility values is critical for ensuring the accuracy and reproducibility of experimental results. The table below is provided as a template for researchers to populate with their experimentally determined data.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (Molarity, M) |

| Water | 25 | To be determined experimentally | To be determined experimentally |

| Ethanol | 25 | To be determined experimentally | To be determined experimentally |

| Methanol | 25 | To be determined experimentally | To be determined experimentally |

| DMSO | 25 | To be determined experimentally | To be determined experimentally |

| Acetonitrile | 25 | To be determined experimentally | To be determined experimentally |

| Phosphate-Buffered Saline (PBS) pH 7.4 | 25 | To be determined experimentally | To be determined experimentally |

Note: The molecular weight of this compound is 290.27 g/mol .

Experimental Protocols

Protocol for Determining Thermodynamic Solubility using the Shake-Flask Method

The shake-flask method is a widely accepted and reliable technique for determining the equilibrium (thermodynamic) solubility of a compound in a given solvent.[4][5]

Materials:

-

This compound (solid, ≥98% purity)

-

Selected solvents (e.g., DMSO, ethanol, methanol, water) of high purity

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Analytical balance

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a glass vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.[6]

-

Add a known volume of the desired solvent to the vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples at a consistent speed (e.g., 300 RPM) for a sufficient duration to reach equilibrium.[6] A period of 24 to 72 hours is typically recommended.[6]

-

It is advisable to take samples at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau, indicating equilibrium.

-

-

Phase Separation:

-

After equilibration, remove the vials from the shaker and let them stand to allow the excess solid to settle.

-

To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a high speed (e.g., 10,000 x g for 10 minutes).

-

Carefully withdraw a sample from the supernatant and filter it through a syringe filter (0.22 µm) into a clean vial. This step removes any remaining microscopic particles.[6]

-

-

Quantification by HPLC:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Generate a calibration curve by injecting the standard solutions into the HPLC system and plotting the peak area against the concentration.

-

Dilute the filtered saturated solution with the solvent to bring its concentration within the range of the calibration curve.

-

Inject the diluted sample into the HPLC system and determine the peak area.

-

Calculate the concentration of this compound in the saturated solution using the calibration curve and accounting for the dilution factor.

-

Suggested HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid is a common starting point for phenolic compounds.

-

Flow Rate: 1.0 mL/min

-

Detection: UV detector at a wavelength determined by the UV spectrum of this compound (a local maximum is typically used for quantification).

-

Injection Volume: 10 µL

Protocol for Extraction and Purification of this compound

The following protocol is a summary of a method used to isolate this compound from a fungal culture.[7]

Materials:

-

Fungal culture of an this compound-producing strain (e.g., Alternaria sp.)

-

Ethyl acetate

-

Ethanol

-

Rotary evaporator

-

Sephadex-LH20 column

-

Vacuum centrifuge

Procedure:

-

Extraction:

-

Concentration:

-

Evaporate the organic solvent using a rotary evaporator to obtain a crude extract.[7]

-

-

Purification:

-

Purify the crude extract using Sephadex-LH20 column chromatography.

-

Elute the column with ethanol.[7]

-

Collect fractions and monitor for the presence of this compound (e.g., by TLC or HPLC).

-

Combine the fractions containing pure this compound and evaporate the solvent to yield the purified compound.[7]

-

Biological Signaling Pathways

This compound has been identified as a modulator of several important signaling pathways, highlighting its potential for therapeutic development.

Farnesoid X Receptor (FXR) Agonism

This compound is a selective agonist of the Farnesoid X Receptor (FXR), a nuclear receptor that plays a critical role in regulating bile acid, lipid, and glucose homeostasis.[9] As an FXR agonist, this compound can influence the expression of various target genes.[9][10]

Caption: this compound activation of the Farnesoid X Receptor (FXR) signaling pathway.

Inhibition of TGF-β/Smad Signaling Pathway

This compound has been shown to alleviate cellular changes associated with fibrosis by antagonizing the Transforming Growth Factor-beta (TGF-β) signaling pathway.[11][12] It achieves this by decreasing the phosphorylation of Smad2 and Smad3, key downstream mediators of the pathway.[11][12]

Caption: this compound's inhibitory effect on the TGF-β/Smad signaling pathway.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the experimental process for determining the solubility of this compound.

Caption: Workflow for the experimental determination of this compound solubility.

Conclusion

References

- 1. This compound | C15H14O6 | CID 6918469 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. Antifungal activity of this compound isolated from the endophytic fungus Alternaria sp. against the pathogenic fungus Paracoccidioides brasiliensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 6. quora.com [quora.com]

- 7. This compound, a fungal metabolite, alleviates TGF-β1-induced EMT in renal proximal tubular cells and renal fibrosis in unilateral ureteral obstruction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. This compound, a Nonsteroidal Microbial Metabolite, Attenuates Nonalcoholic Fatty Liver Disease by Activating the Farnesoid X Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The discovery of a new potent FXR agonist based on natural product screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound, a fungal metabolite, alleviates TGF-β1-induced EMT in renal proximal tubular cells and renal fibrosis in unilateral ureteral obstruction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Altenusin from Fungal Endophytes: A Technical Guide for Researchers and Drug Development Professionals

Introduction

Altenusin is a biphenyl metabolite produced by a variety of fungal species, notably those belonging to the genus Alternaria.[1][2] Endophytic fungi, which reside within the tissues of living plants without causing any apparent disease, are a significant source of this bioactive compound.[1][2] this compound and its derivatives have garnered considerable attention within the scientific community due to their diverse and potent biological activities, positioning them as promising candidates for drug discovery and development. This technical guide provides an in-depth overview of fungal endophytes that produce this compound, its biological activities with corresponding quantitative data, detailed experimental protocols for its isolation and characterization, and a visualization of its mechanism of action on key signaling pathways.

Fungal Endophytes Producing this compound

Several species of endophytic fungi have been identified as producers of this compound. The most prominent among these are species from the genus Alternaria.[1][2] However, species from other genera such as Penicillium, Streptomyces, and Talaromyces have also been reported to produce this compound.[1]

A specific example is the endophytic fungus Alternaria destruens PobtRO-6, which was isolated from the leaves of Plumeria obtusa.[3] Another documented producer is Alternaria alternata Tche-153, isolated from the Thai medicinal plant Terminalia chebula Retz.[4] The endophytic fungus Alternaria sp. (UFMGCB55), isolated from the plant Trixis vauthieri DC (Asteraceae), has also been a significant source for the isolation of this compound.[1][5]

Biological Activities and Quantitative Data

This compound exhibits a broad spectrum of biological activities, making it a molecule of high interest for pharmaceutical research. These activities include anti-fibrotic, anti-parasitic, antifungal, and enzyme inhibitory effects. A summary of the quantitative data associated with these activities is presented in the tables below.

Anti-fibrotic Activity

This compound has been shown to alleviate renal fibrosis by antagonizing the TGF-β/Smad signaling pathway.[3][6][7] In a mouse model of unilateral ureteral obstruction (UUO), treatment with this compound at a dosage of 30 mg/kg significantly reduced the expression of fibrosis markers such as α-smooth muscle actin (α-SMA), fibronectin, and collagen type 1A1 (COL1A1).[3][7]

Enzyme Inhibitory Activity

This compound demonstrates potent inhibitory effects against several enzymes, highlighting its potential as a therapeutic agent for various diseases.

| Target Enzyme | Fungal Source | IC50 Value | Reference |

| Trypanothione Reductase (TR) | Alternaria sp. (UFMGCB55) | 4.3 ± 0.3 μM | [1][5] |

| α-glucosidase | Alternaria sp. SK6YW3L | 78.2 μM (derivative 300), 78.1 μM (derivative 301) | [8] |

Antifungal Activity

This compound has demonstrated significant activity against pathogenic fungi, suggesting its potential as a lead compound for the development of new antifungal agents.[9][10]

| Pathogenic Fungus | Fungal Source of this compound | MIC Range (μg/mL) | Reference |

| Paracoccidioides brasiliensis | Alternaria sp. | 1.9 - 31.2 | [9][10] |

| Schizosaccharomyces pombe | Alternaria sp. | 62.5 | [9][10] |

Production Yield of this compound

The production of this compound can be substantial under optimized laboratory conditions.

| Fungal Strain | Culture Conditions | Yield | Reference |

| Alternaria destruens PobtRO-6 | 50 x 1L-Erlenmeyer flasks with rice medium, static conditions, room temperature, 30 days | 50.8 g of >95% pure this compound from ~55.0 g of crude extract | [3] |

Experimental Protocols

This section provides detailed methodologies for the isolation of this compound-producing fungal endophytes, cultivation and extraction of the metabolite, and a key bioassay for determining its activity.

Isolation of Fungal Endophytes

A general protocol for the isolation of endophytic fungi from plant tissues is as follows:

-

Sample Collection: Collect healthy plant tissues (leaves, stems, etc.) and place them in sterile bags. Process the samples within 24 hours of collection.[11]

-

Surface Sterilization: To eliminate epiphytic microorganisms, the plant material is subjected to a series of surface sterilization steps. A common procedure involves sequential immersion in:

-

70% ethanol for 1 minute.

-

Sodium hypochlorite solution (typically 2-5%) for 3-5 minutes.

-

70% ethanol for 30 seconds.

-

Rinse thoroughly with sterile distilled water three to five times.[12]

-

-

Plating: Aseptically cut the surface-sterilized plant segments into small pieces (e.g., 5x5 mm) and place them on a suitable culture medium such as Potato Dextrose Agar (PDA) amended with an antibacterial agent (e.g., chloramphenicol at 100 µg/mL) to suppress bacterial growth.[1][11]

-

Incubation: Incubate the plates at a suitable temperature (e.g., 25-28 °C) for several days to weeks, monitoring for fungal growth emerging from the plant tissues.[1][11]

-

Purification: Isolate individual fungal colonies by transferring them to fresh PDA plates to obtain pure cultures.[13]

Cultivation and Extraction of this compound

The following protocol is based on the successful production of this compound from Alternaria destruens PobtRO-6:[3]

-

Cultivation:

-

Grow the fungal isolate, such as Alternaria destruens PobtRO-6, in 1-liter Erlenmeyer flasks containing a suitable solid substrate like rice medium.

-

Incubate the flasks under static conditions at room temperature for 30 days.[3]

-

-

Extraction:

-

Purification:

-

Purify the crude extract using column chromatography. A common method involves using a Sephadex-LH20 column and eluting with ethanol.[3]

-

Collect the fractions and evaporate the solvent. This compound is typically obtained as a purified compound from the combined fractions.

-

The purity of the isolated this compound can be confirmed by techniques such as 1H NMR analysis.[3]

-

Trypanothione Reductase (TR) Inhibition Assay

This assay is used to determine the inhibitory activity of this compound against TR, a key enzyme in Trypanosoma and Leishmania species.[1]

-

Enzyme and Substrate Preparation: Prepare a solution of recombinant TR enzyme and its substrate, trypanothione.

-

Assay Reaction:

-

In a 96-well plate, mix the TR enzyme with the test compound (this compound) at various concentrations.

-

Initiate the reaction by adding the substrate, trypanothione, and NADPH.

-

The activity of the enzyme is measured by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.

-

-

Data Analysis:

-

Calculate the percentage of enzyme inhibition by comparing the rate of the reaction in the presence of this compound to that of a control without the inhibitor.

-

The IC50 value, the concentration of the inhibitor that causes 50% enzyme inhibition, is determined from a dose-response curve.[1]

-

Signaling Pathways and Experimental Workflows

TGF-β/Smad Signaling Pathway Inhibition by this compound

This compound has been shown to alleviate renal fibrosis by interfering with the TGF-β/Smad signaling pathway. The diagram below illustrates the proposed mechanism of action.

Caption: this compound inhibits the TGF-β/Smad signaling pathway.

Experimental Workflow for this compound Isolation and Characterization

The following diagram outlines the key steps involved in the isolation, purification, and bioactivity screening of this compound from fungal endophytes.

Caption: Workflow for this compound from fungal endophytes.

Conclusion

Fungal endophytes represent a rich and largely untapped source of novel bioactive compounds, with this compound being a prime example of a metabolite with significant therapeutic potential. The diverse biological activities of this compound, coupled with the feasibility of its production through fermentation, make it an attractive molecule for further investigation in drug discovery programs. The protocols and data presented in this guide are intended to provide a solid foundation for researchers and drug development professionals to explore the potential of this compound and other natural products from endophytic fungi.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Metabolites from Alternaria Fungi and Their Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound, a fungal metabolite, alleviates TGF-β1-induced EMT in renal proximal tubular cells and renal fibrosis in unilateral ureteral obstruction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Azole-synergistic anti-candidal activity of this compound, a biphenyl metabolite of the endophytic fungus Alternaria alternata isolated from Terminalia chebula Retz - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound, a biphenyl isolated from the endophytic fungus Alternaria sp., inhibits trypanothione reductase from Trypanosoma cruzi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound, a fungal metabolite, alleviates TGF-β1-induced EMT in renal proximal tubular cells and renal fibrosis in unilateral ureteral obstruction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Antifungal activity of this compound isolated from the endophytic fungus Alternaria sp. against the pathogenic fungus Paracoccidioides brasiliensis | Revista Iberoamericana de Micología [elsevier.es]

- 10. Antifungal activity of this compound isolated from the endophytic fungus Alternaria sp. against the pathogenic fungus Paracoccidioides brasiliensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Methods used for the study of endophytic fungi: a review on methodologies and challenges, and associated tips - PMC [pmc.ncbi.nlm.nih.gov]

- 12. agrolifejournal.usamv.ro [agrolifejournal.usamv.ro]

- 13. Video: Isolation, Characterization, and Total DNA Extraction to Identify Endophytic Fungi in Mycoheterotrophic Plants [jove.com]

Methodological & Application

Application Notes: Farnesoid X Receptor (FXR) Agonist Assay Using Altenusin

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Farnesoid X Receptor (FXR), a member of the nuclear receptor superfamily, is a critical regulator of bile acid, lipid, and glucose homeostasis.[1][2][3][4] Expressed at high levels in the liver and intestines, FXR functions as a bile acid sensor.[1][4][5] Upon activation by endogenous bile acids, FXR forms a heterodimer with the Retinoid X Receptor (RXR) and binds to specific DNA sequences known as Farnesoid X Receptor Response Elements (FXREs) in the promoter regions of target genes.[5][6] This interaction modulates the transcription of genes involved in bile acid synthesis, transport, and metabolism, thereby protecting the liver from bile acid overload.[1][4]

Given its central role in metabolic regulation, FXR has emerged as a promising therapeutic target for various conditions, including non-alcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), and other metabolic disorders.[7][8][9][10] The development of potent and selective FXR agonists is a key focus in drug discovery.[8][9]

Altenusin, a nonsteroidal fungal metabolite, has been identified as a novel and selective agonist of FXR.[11][12] Studies have shown that this compound activates FXR with an EC50 value of 3.2 ± 0.2 μM and demonstrates potential in attenuating NAFLD.[11] This application note provides detailed protocols for assessing the FXR agonist activity of this compound using common in vitro assays.

FXR Signaling Pathway

Upon ligand binding, FXR undergoes a conformational change that facilitates the recruitment of co-activators and the formation of a heterodimer with RXR. This complex then binds to FXREs on target genes, initiating transcription. A key target gene is the Small Heterodimer Partner (SHP), which in turn inhibits the expression of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis.[1][5][13] This negative feedback loop is crucial for maintaining bile acid homeostasis. In the intestine, FXR activation induces the expression of Fibroblast Growth Factor 19 (FGF19), which also signals to the liver to suppress CYP7A1 expression.[1][3]

Caption: FXR Signaling Pathway.

Quantitative Data Summary

The following table summarizes the reported agonist activity of this compound and a common synthetic FXR agonist, GW4064, for comparison.

| Compound | Receptor | Assay Type | EC50 (µM) | Reference |

| This compound | Human FXR | Cell-based reporter assay | 3.2 ± 0.2 | [11] |

| GW4064 | Human FXR | Cell-based reporter assay | 0.037 | [14] |

| GW4064 | Mouse FXR | Cell-based reporter assay | 0.02 - 0.05 | [13] |

Experimental Protocols

Several assay formats can be employed to determine the FXR agonist activity of this compound. Below are detailed protocols for a cell-based reporter gene assay and a co-activator recruitment assay.

Cell-Based Luciferase Reporter Gene Assay

This assay measures the ability of a compound to activate FXR and drive the expression of a reporter gene (e.g., luciferase) under the control of an FXRE.

Experimental Workflow:

Caption: Cell-Based Reporter Assay Workflow.

Materials:

-

HEK293T cells

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

FXR expression plasmid

-

FXRE-luciferase reporter plasmid

-

Transfection reagent (e.g., Lipofectamine)

-

This compound

-

Positive control (e.g., GW4064)

-

DMSO (vehicle control)

-

96-well white, clear-bottom assay plates

-

Luciferase assay reagent

-

Luminometer

Protocol:

-

Cell Culture: Maintain HEK293T cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

-

Transfection: Co-transfect the cells with the FXR expression plasmid and the FXRE-luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's instructions.[15] A constitutively active Renilla luciferase plasmid can be co-transfected for normalization.

-

Cell Plating: After 24 hours of transfection, trypsinize and seed the cells into 96-well plates at a density of 1-2 x 10^4 cells per well. Allow cells to attach for at least 4 hours.

-

Compound Treatment: Prepare serial dilutions of this compound and the positive control (GW4064) in DMEM. The final DMSO concentration should be kept below 0.1%. Replace the cell culture medium with the medium containing the test compounds. Include a vehicle control (DMSO only).

-

Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.[16]

-

Luciferase Assay:

-

Remove the medium from the wells.

-

Wash the cells once with phosphate-buffered saline (PBS).

-

Add luciferase assay lysis buffer and incubate according to the manufacturer's protocol.

-

Add the luciferase substrate and measure the luminescence using a plate reader.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity (if applicable).

-

Calculate the fold activation relative to the vehicle control.

-

Plot the fold activation against the compound concentration and fit the data to a dose-response curve to determine the EC50 value.

-

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Co-activator Recruitment Assay

This biochemical assay measures the ligand-dependent interaction between FXR and a co-activator peptide.[17]

Experimental Workflow:

References

- 1. Discovery of farnesoid X receptor and its role in bile acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of farnesoid X receptor and its role in bile acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Bile Acids and FXR: Novel Targets for Liver Diseases [frontiersin.org]

- 4. academic.oup.com [academic.oup.com]

- 5. Farnesoid X receptor - Wikipedia [en.wikipedia.org]

- 6. Genome-Wide Tissue-Specific Farnesoid X Receptor Binding in Mouse Liver and Intestine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Role of FXR in Bile Acid and Metabolic Homeostasis in NASH: Pathogenetic Concepts and Therapeutic Opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Recent advances in the development of farnesoid X receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 9. FXR: structures, biology, and drug development for NASH and fibrosis diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. fortunebusinessinsights.com [fortunebusinessinsights.com]

- 11. This compound, a Nonsteroidal Microbial Metabolite, Attenuates Nonalcoholic Fatty Liver Disease by Activating the Farnesoid X Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound, a fungal metabolite, alleviates TGF-β1-induced EMT in renal proximal tubular cells and renal fibrosis in unilateral ureteral obstruction - PMC [pmc.ncbi.nlm.nih.gov]

- 13. indigobiosciences.com [indigobiosciences.com]

- 14. indigobiosciences.com [indigobiosciences.com]

- 15. besjournal.com [besjournal.com]

- 16. In vitro FXR agonist assay protocol [bio-protocol.org]

- 17. Transactivation and Coactivator Recruitment Assays for Measuring Farnesoid X Receptor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]